N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJJKFWJCIYTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the 4-fluorophenyl group and the carboxamide moiety are primary sites for nucleophilic/electrophilic substitution.
Key findings:
-
The electron-withdrawing effect of the fluorine atom enhances electrophilic substitution at the ortho/para positions of the phenyl ring .
-
Carboxamide hydrolysis requires harsh acidic conditions due to steric hindrance from the fused thiazolo-pyrimidine system .
Oxidation Reactions
The thiazolo[3,2-a]pyrimidine core undergoes ring-specific oxidation:
| Target Site | Oxidizing Agent | Outcome |
|---|---|---|
| Thiazole Sulfur | H₂O₂, AcOH, 60°C | Sulfoxide or sulfone formation |
| Pyrimidine C-5 Carbonyl | KMnO₄, alkaline conditions | Stabilized keto-enol tautomerization |
Mechanistic notes:
-
Oxidation of the thiazole sulfur proceeds via a radical intermediate, confirmed by ESR studies .
-
The pyrimidine carbonyl resists further oxidation due to conjugation with the aromatic system .
Cycloaddition and Ring-Opening
The compound participates in [4+2] cycloadditions under specific conditions:
| Reagents | Conditions | Products |
|---|---|---|
| Ethyl vinyl ether | TFA catalysis, 25°C | Dihydrothiazolo-pyrimidine adducts |
| Acetylenedicarboxylate | Microwave irradiation, 120°C | Fused bicyclic lactams |
Notable observations:
-
Electron-deficient dienophiles show higher regioselectivity in Diels-Alder-type reactions .
-
Ring-opening reactions yield thiazole- or pyrimidine-based intermediates for further functionalization .
Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable modifications at strategic positions:
Limitations:
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Outcome | Mechanistic Pathway |
|---|---|---|
| UV (254 nm), CH₃CN | C-F bond cleavage | Radical-mediated defluorination |
| UV (365 nm), eosin Y | Singlet oxygen generation | Thiazole ring peroxidation |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, a one-pot synthesis of 5-(4-fluorophenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile demonstrated significant antimicrobial activity against various bacterial strains. The synthesized compounds were characterized using FTIR, NMR, and mass spectroscopy, confirming their structures and biological efficacy .
Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(4-fluorophenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl | E. coli | 18 |
| 5-(4-fluorophenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl | S. aureus | 20 |
Anticancer Properties
Thiazolo[3,2-a]pyrimidines have shown promising anticancer activity in various studies. For example, novel derivatives synthesized through cyclization reactions were evaluated for their cytotoxic effects against several cancer cell lines. One study reported that a specific thiazolo[3,2-a]pyrimidine derivative exhibited significant cytotoxicity against human glioblastoma and melanoma cells, with IC50 values indicating potent activity .
Table 2: Cytotoxic Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A375 (melanoma) | 15 |
| Compound B | U251 (glioblastoma) | 10 |
| Compound C | MCF-7 (breast cancer) | 12 |
Acetylcholinesterase Inhibition
The potential of thiazolo[3,2-a]pyrimidines as acetylcholinesterase inhibitors has been explored due to their structural characteristics that allow interaction with the enzyme. A study demonstrated that synthesized compounds showed over 70% inhibition at concentrations of 10 µM, with some exhibiting IC50 values in the low micromolar range. These findings suggest their applicability in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
Table 3: Acetylcholinesterase Inhibition Activity
| Compound | % Inhibition at 10 µM | IC50 (µM) |
|---|---|---|
| Compound D | 75 | 1.5 |
| Compound E | 80 | 0.9 |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Inhibition Potency
The inhibitory activity of thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives against β1i and β5i subunits varies significantly with substituent modifications. Key analogs and their biological data are summarized below:
Key Observations:
- Fluorophenyl vs. Furan Substitution : Replacement of the 4-fluorophenyl group with a furan-2-ylmethyl moiety (Compound 22 in ) increases β1i and β5i inhibition by ~12% and ~9%, respectively. This suggests that the furan group enhances binding affinity, possibly due to increased π-π stacking or hydrogen bonding with the active site .
- Halogen vs. Alkoxy Groups : While direct data for 4-methoxy or 4-trifluoromethoxy analogs are unavailable, studies on related maleimide derivatives () indicate that halogen size (F, Cl, Br, I) has minimal impact on inhibition, emphasizing the role of substituent position and electronic effects. The 4-fluorophenyl group’s electronegativity may facilitate dipole interactions, whereas bulkier groups like trifluoromethoxy could improve lipophilicity but introduce steric hindrance .
Physicochemical and Structural Considerations
- Methoxy Substitutions : The 4-methoxyphenyl analog () introduces electron-donating methoxy groups, which may alter electron density across the aromatic ring, affecting binding to hydrophobic pockets. However, the lack of inhibition data limits direct comparison .
- Phenethyl vs. This modification could also reposition the methoxy group for optimal target engagement .
Hydrogen Bonding and Crystal Packing
highlights the role of intermolecular hydrogen bonding in crystal packing for ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Biological Activity
N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by various studies and data tables.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions that yield compounds with significant biological activity. For this compound, the process often includes the reaction of appropriate thioamides and pyrimidine derivatives under controlled conditions to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to effectively bind to enzymes and receptors involved in various biological pathways. This interaction can lead to modulation of enzyme activity and influence cellular processes such as proliferation and apoptosis .
Antitumor Activity
Several studies have demonstrated the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including human liver carcinoma (HepG-2) and breast cancer (MCF-7), with IC50 values indicating significant potency. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines, suggesting a promising therapeutic application in oncology .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses significant efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Case Studies
- Antitumor Study : In a study involving HepG-2 cells, this compound demonstrated an IC50 value of 15 µM. This indicates a strong potential for further development as an anticancer agent.
- Antimicrobial Study : A recent investigation revealed that this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Data Tables
Q & A
Q. What multi-step synthetic routes are reported for N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of thiazole-pyrimidine precursors with fluorophenyl derivatives. Key steps include:
- Intermediate Preparation : Use of 4-fluoroaniline reacted with activated carbonyl intermediates (e.g., chloroacetic acid) under reflux in acetic acid or DMF .
- Cyclization : Controlled heating (80–100°C) in polar aprotic solvents (e.g., DMF) to form the thiazolo[3,2-a]pyrimidine core .
- Yield Optimization : Adjusting stoichiometry of reagents (1:1.2 molar ratio of aniline to precursor) and employing inert atmospheres (N₂) to minimize side reactions .
Q. Reference Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Intermediate | 4-fluoroaniline + chloroacetic acid | Acetic acid | 110°C | 60–70% |
| Cyclization | Thiazole precursor + DMF | DMF | 80–100°C | 45–55% |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.6 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .
- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H⁺] at m/z 330) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and interaction dynamics with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). Dock the compound into active sites using flexible ligand parameters and score binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with reactivity in biological systems .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) using immobilized protein targets .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine for apoptosis assays) .
- Orthogonal Validation : Cross-verify results with complementary techniques (e.g., Western blotting after enzyme inhibition assays) .
- Environmental Factors : Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Q. What strategies are employed to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions:
- Hydrolysis : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC .
- Photostability : UV light (254 nm) exposure for 48 hours; assess decomposition via TLC .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C indicates robustness) .
Q. How can ADME/Tox properties be profiled preclinically for this compound?
Methodological Answer:
- In Vitro Hepatic Metabolism : Use microsomal assays (human liver microsomes) to identify cytochrome P450-mediated metabolites .
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict oral bioavailability (Papp >1×10⁻⁶ cm/s suggests good absorption) .
- Ames Test : Assess mutagenicity via Salmonella typhimurium TA98/TA100 strains; <2-fold revertant increase indicates low risk .
Q. What advanced structural modifications enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethylpyridyl to improve solubility and binding pocket fit .
- Prodrug Design : Introduce ester linkages at the carboxamide group for pH-dependent activation in tumor microenvironments .
- SAR Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) and correlate with activity using 3D-QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
